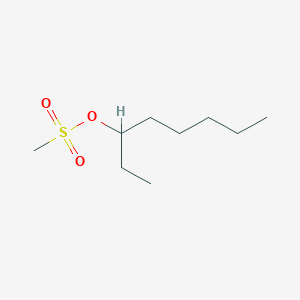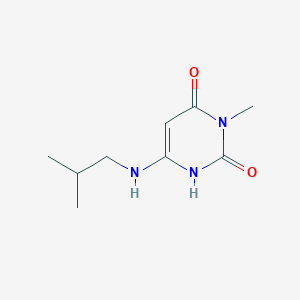
Epimedonin K
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epimedonin K is a prenylflavonoid compound isolated from the plant Epimedium, commonly known as “Horny Goat Weed.” This plant has been used in traditional Chinese medicine for centuries to treat various ailments, including osteoporosis, erectile dysfunction, and cardiovascular diseases. This compound is one of the bioactive constituents responsible for the medicinal properties of Epimedium.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Epimedonin K involves several steps, including the extraction of raw materials from Epimedium species and subsequent chemical modifications. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the flavonoid compounds. The isolated compounds are then subjected to various chemical reactions to obtain this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The raw plant material is processed using solvent extraction methods, followed by chromatographic techniques to purify the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
Epimedonin K undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can produce dihydroflavonoids.
科学研究应用
Epimedonin K has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical properties and reactions of prenylflavonoids.
Biology: Investigated for its potential effects on cellular processes, including cell proliferation and differentiation.
Medicine: Studied for its potential therapeutic effects in treating osteoporosis, cardiovascular diseases, and erectile dysfunction.
Industry: Used in the development of dietary supplements and herbal medicines.
作用机制
Epimedonin K exerts its effects through several molecular targets and pathways. It has been shown to modulate the activity of various enzymes and receptors, including:
Estrogen Receptors: this compound can bind to estrogen receptors, mimicking the effects of estrogen and promoting bone health.
Nitric Oxide Synthase: It can enhance the production of nitric oxide, leading to vasodilation and improved blood flow.
Antioxidant Pathways: this compound exhibits antioxidant properties, protecting cells from oxidative stress and damage.
相似化合物的比较
Epimedonin K is unique among prenylflavonoids due to its specific chemical structure and biological activities. Similar compounds include:
Icariin: Another prenylflavonoid found in Epimedium, known for its effects on bone health and erectile dysfunction.
Epimedin A, B, and C: These compounds share similar chemical structures and biological activities with this compound but differ in their specific functional groups and potency.
属性
分子式 |
C30H34O6 |
|---|---|
分子量 |
490.6 g/mol |
IUPAC 名称 |
5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenoxy]-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C30H34O6/c1-17(2)7-10-20-13-22(14-21(29(20)34)11-8-18(3)4)35-27-16-26(33)28-25(32)15-24(31)23(30(28)36-27)12-9-19(5)6/h7-9,13-16,31-32,34H,10-12H2,1-6H3 |
InChI 键 |
RGIYRQVLZYCQGI-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)OC2=CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13429929.png)
![7-Isopropyl-5-azaspiro[2.4]heptane](/img/structure/B13429950.png)
![Magnesium, chloro[4-(trifluoromethyl)phenyl]-](/img/structure/B13429952.png)
![(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid](/img/structure/B13429955.png)

![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13429964.png)

![2-[2-[(2S)-2-Oxiranylmethoxy]phenyl]-2-(2-phenylethyl)-1,3-dioxolane](/img/structure/B13429978.png)

![5-chloro-7-[(3S)-3-methylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one](/img/structure/B13429992.png)

![2-(Aminomethyl)-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13429999.png)

